5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide
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Overview
Description
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide is an organic compound with the molecular formula C13H13Br2NO and a molecular weight of 359.06 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a methylpyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide involves several steps. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, which is then reacted with 2-methylpyridine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide can be compared with similar compounds such as:
4-(Bromomethyl)phenol: A precursor in the synthesis of the compound.
2-Methylpyridine: Another precursor used in the synthesis.
Other Bromomethyl Derivatives: Compounds with similar structures but different substituents. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13Br2NO |
---|---|
Molecular Weight |
359.06 g/mol |
IUPAC Name |
5-[4-(bromomethyl)phenoxy]-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C13H12BrNO.BrH/c1-10-2-5-13(9-15-10)16-12-6-3-11(8-14)4-7-12;/h2-7,9H,8H2,1H3;1H |
InChI Key |
KMAODHXQADDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=CC=C(C=C2)CBr.Br |
Origin of Product |
United States |
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